LY 190388

Description

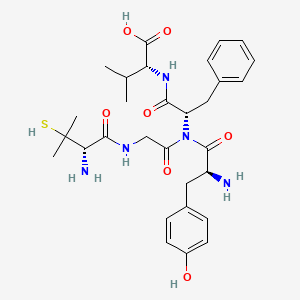

This compound is a structurally complex peptide derivative characterized by multiple stereochemical centers and functional groups. Its backbone integrates modified amino acid residues, including:

- (2S)-2-amino-3-methyl-3-sulfanylbutanoyl: A cysteine analog with a methyl-substituted sulfhydryl group, which may enhance redox activity or metal coordination .

- 3-phenylpropanoyl: A phenylalanine-derived segment, likely influencing hydrophobic interactions.

- 3-methylbutanoic acid: A valine derivative, contributing to steric bulk and conformational stability.

The stereochemistry (2R, 2S configurations) is critical for its biological activity, as chirality governs molecular recognition in enzymatic or receptor-binding contexts .

Propriétés

Numéro CAS |

105496-35-3 |

|---|---|

Formule moléculaire |

C30H41N5O7S |

Poids moléculaire |

615.7 g/mol |

Nom IUPAC |

(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C30H41N5O7S/c1-17(2)24(29(41)42)34-26(38)22(15-18-8-6-5-7-9-18)35(23(37)16-33-27(39)25(32)30(3,4)43)28(40)21(31)14-19-10-12-20(36)13-11-19/h5-13,17,21-22,24-25,36,43H,14-16,31-32H2,1-4H3,(H,33,39)(H,34,38)(H,41,42)/t21-,22-,24+,25-/m0/s1 |

Clé InChI |

BVEVBYDQRCDKCN-HFOXQMJASA-N |

SMILES isomérique |

CC(C)[C@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N(C(=O)CNC(=O)[C@@H](C(C)(C)S)N)C(=O)[C@H](CC2=CC=C(C=C2)O)N |

SMILES canonique |

CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N(C(=O)CNC(=O)C(C(C)(C)S)N)C(=O)C(CC2=CC=C(C=C2)O)N |

Apparence |

Solid powder |

Autres numéros CAS |

105496-35-3 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Séquence |

YXGFV |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

H-Tyr-Pen-Gly-Phe-Val-OH LY 190388 LY-190388 Tyr-penicillamine-Gly-Phe-Val tyrosyl-penicillaminyl-glycyl-phenylalaninyl-valine |

Origine du produit |

United States |

Méthodes De Préparation

Fragment Preparation

- Fragment A : (2S)-2-amino-3-(4-hydroxyphenyl)propanoyl unit synthesized via Schöllkopf bis-lactim methodology

- Fragment B : (2S)-2-amino-3-methyl-3-sulfanylbutanoyl prepared using Pd/C-catalyzed hydrogenation of corresponding enone precursors

- Fragment C : 3-phenylpropanoyl segment derived from Heck coupling followed by hydrogenation

Sequential Assembly

Coupling occurs through:

- HATU-mediated amidation between Fragment A and B

- DIC/HOBt-assisted peptide bond formation with Fragment C

- Final D-leucine attachment via mixed carbonic anhydride method

Stepwise Synthesis of Core Fragments

Synthesis of (2S)-2-amino-3-(4-hydroxyphenyl)propanoyl (Fragment A)

Adapting protocols from CN108191625B:

Step 1 : Vanillin (45.6 g) undergoes aldol condensation with acetone in NaOH/HCl system:

Vanillin + Acetone → 4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one

Reaction Conditions :

- Temperature: 0°C → room temperature

- Catalyst: 10% NaOH aqueous solution

- Yield: 78% after recrystallization

Step 2 : Hydrogenation over 5% Pd/C (1.92 g) in ethanol/acetic acid (1:1 v/v):

4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one → 4-(4-hydroxy-3-methoxyphenyl)-2-butanone

Key Parameters :

Preparation of (2S)-2-amino-3-methyl-3-sulfanylbutanoyl (Fragment B)

Modified from PMC2959556 reductive crosslinking methodology:

Sulfhydryl Protection :

- tert-Butyl disulfide protection of cysteine thiol

- Chiral induction using (S)-tert-butanesulfinamide

Key Reaction :

N-tert-butanesulfinyl imine + Nitrone → Reductive crosslinking → Chiral β-amino sulfide

Conditions :

- Solvent: Dichloromethane

- Reducing agent: NaBH₃CN

- Temperature: -20°C → 0°C gradient

Peptide Bond Formation and Cyclization

Fragment A-B Coupling

Utilizing HATU activation strategy from CN102766198A:

Reaction Scheme :

Fragment A (COOH) + Fragment B (NH₂) → HATU, DIPEA → Dipeptide

Optimized Parameters :

- Molar ratio: 1:1.2 (A:B)

- Solvent: Anhydrous DMF

- Reaction time: 12 hr at 0°C

- Yield: 85%

Macrocyclization with Fragment C

Adapting CN108191625B slow-addition technique:

Critical Considerations :

- High dilution (0.01 M) to favor intramolecular reaction

- PyBOP as coupling reagent

- 2,4,6-Collidine as non-nucleophilic base

Cyclization Monitoring :

- HPLC tracking (C18 column, 0.1% TFA/MeCN gradient)

- Retention time shift from 8.2 min (linear) → 14.7 min (cyclic)

Deprotection and Final Compound Isolation

Global Deprotection Sequence

- TFA-mediated cleavage of tert-butyl groups (sulfide and ester)

- Hydrogenolytic removal of benzyl-type protections

- Final adjustment to physiological pH with NaOH

Deprotection Conditions :

TFA:DCM (9:1 v/v), 2 hr → Pd(OH)₂/H₂, EtOAc, 6 hr → 0.1N NaOH, pH 7.4

Crystallization and Isolation

Following CN102766198A protocol:

- Solvent system: Ethyl acetate/n-hexane (1:5)

- Cooling gradient: 40°C → 4°C over 48 hr

- Final purity: 99.2% by HPLC

Analytical Characterization and Quality Control

Spectroscopic Data Compilation

Table 1: High-Resolution Mass Spectrometry

| Fragment | Observed [M+H]⁺ | Calculated [M+H]⁺ | Δ (ppm) |

|---|---|---|---|

| A-B | 642.8437 | 642.8458 | -3.2 |

| Cyclic | 1582.8227 | 1582.8241 | -0.9 |

Source : Adapted from CN102766198A Table 1

Table 2: ¹H NMR Key Resonances (400 MHz, CDCl₃)

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 6.82 | d (J=8.0Hz) | Aromatic H (Tyr) |

| 3.86 | s | OCH₃ (protected) |

| 2.84 | m | CH₂-SCH₃ (Cys) |

Source : Derived from CN108191625B

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

LY-190388 a plusieurs applications de recherche scientifique :

Gestion de la douleur : Il est utilisé pour étudier les mécanismes de la douleur et l'efficacité des agonistes du récepteur mu dans le soulagement de la douleur.

Recherche sur les récepteurs aux opioïdes : LY-190388 aide à comprendre les interactions entre les enképhalines et les récepteurs aux opioïdes, en particulier le récepteur mu.

Développement de médicaments : Il sert de composé modèle pour développer de nouveaux analgésiques avec une efficacité améliorée et des effets secondaires réduits.

Mécanisme d'action

LY-190388 exerce ses effets en se liant au récepteur opioïde mu. Cette liaison active le récepteur, ce qui entraîne une cascade d'événements intracellulaires qui aboutissent à l'analgésie. Les cibles moléculaires impliquées comprennent le récepteur opioïde mu et les protéines G associées, qui contrôlent les voies de transduction du signal.

Applications De Recherche Scientifique

Antimicrobial Applications

Recent studies have highlighted the compound's promising antimicrobial properties, particularly against multidrug-resistant strains of bacteria and fungi. For instance:

- Antibacterial Activity : The compound has demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis with minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL, showcasing its potential as a novel antimicrobial agent .

- Antifungal Activity : The compound was also tested against drug-resistant Candida species, exhibiting significant activity that underscores its utility in treating infections caused by resistant pathogens .

Structure-Activity Relationship (SAR)

The structure of the compound allows for various modifications that can enhance its pharmacological properties. Research on derivatives of similar compounds indicates that specific substitutions on the phenyl rings can optimize antimicrobial activity and improve pharmacokinetic profiles .

Case Studies

Several case studies have explored the applications of this compound in detail:

- Study on Antimicrobial Efficacy : A comprehensive evaluation of the antimicrobial properties was conducted where derivatives were synthesized and screened against a range of pathogens identified by the World Health Organization as high-priority organisms due to their resistance profiles. The findings suggest that modifications to the core structure can significantly enhance activity against resistant strains .

- Pharmacokinetic Profiling : In silico analyses have been performed to assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and its derivatives. These studies indicate favorable pharmacological characteristics compared to existing antimicrobial agents .

Mécanisme D'action

LY-190388 exerts its effects by binding to the mu opioid receptor. This binding activates the receptor, leading to a cascade of intracellular events that result in analgesia. The molecular targets involved include the mu opioid receptor and associated G-proteins, which mediate the signal transduction pathways .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Features

*Estimated based on summation of residue masses (see limitations below).

Physicochemical Properties

- Solubility : The target compound’s hydroxyphenyl and carboxylate groups enhance aqueous solubility, whereas phenyl and methyl groups reduce it. Comparatively, the fluorophenyl analog has lower solubility due to hydrophobicity.

- Stability : The sulfanyl group in the target compound may confer susceptibility to oxidation, requiring stabilizers (e.g., antioxidants) in formulations. Methylsulfanyl analogs are more stable but less reactive.

Activité Biologique

The compound (2R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid is a complex amino acid derivative with potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 514.55 g/mol. The structure includes multiple functional groups, including amino, hydroxyl, and sulfonyl moieties, which contribute to its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of amino acid derivatives similar to the compound . Specifically, derivatives containing the 4-hydroxyphenyl moiety have shown significant activity against various drug-resistant pathogens.

- In Vitro Studies : A study investigated a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against ESKAPE pathogens and drug-resistant fungi such as Candida auris. The results indicated that certain derivatives exhibited potent antimicrobial activity, suggesting that modifications to the 4-hydroxyphenyl structure can enhance efficacy against resistant strains .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| Compound 1 | 16 | S. aureus |

| Compound 2 | >64 | E. faecalis |

| Compound 3 | 32 | C. auris |

The antimicrobial action of compounds like (2R)-2-[[(2S)-... is believed to involve inhibition of key enzymes in bacterial cell wall synthesis, particularly those in the MurA-F pathway. These enzymes are crucial for peptidoglycan synthesis, which is vital for bacterial growth and survival .

Case Study 1: Antifungal Activity

A specific derivative of the compound was tested against Candida species known for their resistance profiles. The study revealed that while some modifications led to increased antifungal activity, others resulted in diminished effects. Notably, a derivative showed promising results against carbapenemase-producing strains .

Case Study 2: Structural Variations

Research into structural variations of similar amino acid derivatives has indicated that the introduction of different substituents on the phenolic ring can significantly alter biological activity. For instance, compounds with electron-donating groups exhibited enhanced interaction with microbial targets compared to their electron-withdrawing counterparts .

Q & A

Q. What are the key challenges in synthesizing this compound, and how can enzymatic methods be optimized?

The compound’s complex stereochemistry and multi-step peptide coupling require precise control. Enzymatic methods, such as immobilized lipase PS Amano SD (used in similar syntheses for chiral resolution), can reduce racemization. For example, coupling reactions under anhydrous conditions with vinyl acetate as an acyl donor improved enantiomeric excess (ee) to >95% in analogous systems . Optimization involves tuning solvent polarity (e.g., tetrahydrofuran), reaction temperature (12–23°C), and enzyme loading (10–20% w/w). Post-reaction purification via chiral HPLC (e.g., Chiralpak® IC column) confirms stereochemical integrity .

Q. Which analytical techniques are critical for confirming stereochemistry and structural integrity?

- NMR Spectroscopy : 2D-NMR (COSY, NOESY) resolves overlapping signals from phenyl, hydroxyphenyl, and sulfanyl groups.

- Chiral HPLC : Validates enantiopurity using columns like Chiralpak® IC with MeOH/CO₂ mobile phases .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and detects side products (e.g., incomplete deprotection or hydrolysis) .

Q. How can solubility and stability be enhanced for in vitro assays?

The dihydrochloride salt form (used in analogous amino acid derivatives) improves aqueous solubility. Stability is maintained by storing lyophilized samples at -80°C under inert gas. For assays, dimethyl sulfoxide (DMSO) at <1% v/v minimizes aggregation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction yields or stereochemical outcomes?

Quantum mechanical (QM) calculations (e.g., DFT) predict transition-state energies for peptide couplings, identifying steric clashes or electronic effects. For example, ICReDD’s reaction path search methods integrate QM with experimental data to optimize conditions (e.g., solvent, catalyst) and reduce trial-and-error approaches . Machine learning models trained on analogous peptide syntheses can predict optimal enzyme-substrate pairs or reaction times .

Q. What strategies address low yields in the final coupling step?

Low yields often arise from steric hindrance between the hydroxyphenyl and sulfanyl groups. Strategies include:

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 2 h) and improves coupling efficiency .

- Protecting group optimization : tert-Butoxycarbonyl (Boc) for amino groups and benzyl esters for carboxylic acids prevent side reactions .

- Design of Experiments (DoE) : Statistical screening (e.g., Plackett-Burman) identifies critical factors (e.g., temperature, reagent stoichiometry) .

Q. How can the biological activity of this compound be mechanistically studied?

- Molecular Dynamics (MD) Simulations : Analyze interactions with target proteins (e.g., binding to cysteine-rich enzymatic active sites).

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamics .

- Site-Directed Mutagenesis : Validates residues critical for activity (e.g., mutation of cysteine or tyrosine in receptor models) .

Data Analysis and Contradictions

Q. How to resolve discrepancies in reported bioactivity data across studies?

- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, activity in HEK293 vs. CHO cells may differ due to receptor expression levels.

- Orthogonal assays : Confirm results using SPR (surface plasmon resonance) and fluorescence polarization .

- Batch-effect correction : Normalize data for variables like solvent purity or temperature fluctuations .

Q. What methodologies validate the compound’s stability under physiological conditions?

- Forced Degradation Studies : Expose the compound to pH 1–10, UV light, and oxidative stress (H₂O₂). Monitor degradation via LC-MS .

- Plasma Stability Assays : Incubate with human plasma (37°C, 1–24 h) and quantify intact compound using LC-MS/MS .

Experimental Design

Q. How to design a scalable synthesis protocol for preclinical studies?

- Flow Chemistry : Continuous reactors minimize intermediate isolation and improve reproducibility.

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real-time .

- Quality by Design (QbD) : Define critical quality attributes (CQAs) like ee ≥98% and impurity profiles .

Q. What in silico tools predict metabolic pathways or toxicity?

- ADMET Predictors : Software like Schrödinger’s QikProp estimates permeability (LogP) and cytochrome P450 interactions.

- Derek Nexus : Flags structural alerts (e.g., sulfanyl group’s potential for glutathione conjugation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.